![molecular formula C8H6Br2N2OS B2994751 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine CAS No. 1690706-33-2](/img/structure/B2994751.png)
4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
“4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C8H6Br2N2OS and a molecular weight of 338.02 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine” is 1S/C8H6Br2N2OS/c1-13-6-4(10)2-3(9)5-7(6)14-8(11)12-5/h2H,1H3,(H2,11,12) . This indicates the presence of bromine, methoxy, and amine groups in the benzothiazole ring.Physical And Chemical Properties Analysis
“4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine” is a powder at room temperature . It has a molecular weight of 338.02 .Scientific Research Applications
Heterocyclic Chemistry and Dye Synthesis
Benzothiazole derivatives are pivotal in the synthesis of heterocyclic compounds and dyes. For instance, heteroarylazo disperse dyes derived from substituted benzothiazole amines have been developed to color cellulose acetate in various hues, indicating the role of benzothiazole derivatives in material science and textile engineering (Georgiadou & Tsatsaroni, 2002).
Optoelectronic Applications
Unsymmetrically substituted benzothiadiazoles, closely related to benzothiazoles, have been synthesized for use in optoelectronics, including organic light-emitting diodes (OLEDs). These compounds, particularly those with a dibenzoazepine core, offer promising scaffolds for fine-tuning properties for OLED technologies (Gribanov et al., 2021).
Pharmacological Research
Benzothiazole derivatives have exhibited various pharmacological activities. For example, certain compounds have shown potent urease enzyme inhibition and nitric oxide scavenging activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Gull et al., 2013).
Antimicrobial and Antifungal Applications
Compounds containing benzothiazole structures have demonstrated antifungal effects against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. This suggests their potential development into antifungal agents, which could address the growing concern over fungal resistance (Jafar et al., 2017).
Material Science and Corrosion Inhibition
In material science, benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. This application is critical for extending the lifespan of metal structures and components in various industrial settings (Salarvand et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are believed to interact with the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme .
Result of Action
Benzothiazole derivatives are known to exhibit anti-tubercular activity by disrupting the cell wall biosynthesis of mycobacterium tuberculosis .
properties
IUPAC Name |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2OS/c1-13-6-4(10)2-3(9)5-7(6)14-8(11)12-5/h2H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPSAXPOBRWUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1SC(=N2)N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine | |
CAS RN |
1690706-33-2 |
Source
|
Record name | 4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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